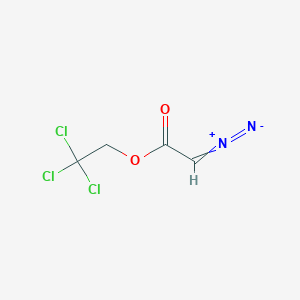
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group and a trichloroethoxy group attached to an ethenolate backbone
Preparation Methods
The synthesis of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions often include low temperatures and the presence of a strong acid to stabilize the diazonium ion. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The trichloroethoxy group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate include:
These compounds share structural similarities but differ in their specific substituents, leading to variations in reactivity and applications. The presence of the trichloroethoxy group in this compound makes it unique and imparts distinct chemical properties.
Properties
CAS No. |
60719-24-6 |
|---|---|
Molecular Formula |
C4H3Cl3N2O2 |
Molecular Weight |
217.43 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H3Cl3N2O2/c5-4(6,7)2-11-3(10)1-9-8/h1H,2H2 |
InChI Key |
UCEJHTUEWOGUEL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















